An In-depth Technical Guide to the Physical Properties of trans-4-Ethylcyclohexanecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of trans-4-Ethylcyclohexanecarboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of trans-4-Ethylcyclohexanecarboxylic acid (TECA). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies for its characterization. The guide delves into the structural underpinnings of its physical behavior, including a detailed conformational analysis, and presents standardized protocols for determining its melting point, acidity constant (pKa), and solubility. Furthermore, it offers a thorough interpretation of its characteristic spectroscopic signatures (IR, NMR, MS), providing a self-validating framework for identity and purity assessment.
Introduction and Molecular Identity
Trans-4-Ethylcyclohexanecarboxylic acid, with the CAS Number 6833-47-2, is a saturated alicyclic carboxylic acid.[1][2] Its structure, featuring a cyclohexane ring substituted with an ethyl group and a carboxylic acid group in a trans-1,4-configuration, imparts specific stereochemical properties that are critical to its physical behavior and application in various fields, including as a building block in the synthesis of liquid crystals and pharmaceutical intermediates.[3][4] The stability of the trans isomer, where both bulky substituents can occupy equatorial positions, is a key determinant of its properties.[3]
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | trans-4-Ethylcyclohexanecarboxylic acid | [5] |
| CAS Number | 6833-47-2 | [1][2] |
| Molecular Formula | C₉H₁₆O₂ | [1][4] |
| Molecular Weight | 156.22 g/mol | [4] |
| Appearance | White to almost white crystalline solid | [1] |
Structural Analysis: The Diequatorial Advantage
The physical properties of trans-4-Ethylcyclohexanecarboxylic acid are intrinsically linked to its three-dimensional structure. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans.
For the trans isomer, the two substituents are on opposite faces of the ring. This arrangement allows both the ethyl group and the carboxylic acid group to simultaneously occupy equatorial positions in the most stable chair conformation. This diequatorial conformation is significantly lower in energy than the alternative diaxial conformation, which would introduce severe 1,3-diaxial steric interactions.[3][6] The equilibrium heavily favors the diequatorial form, making the molecule conformationally rigid and well-defined.
This stability contrasts with the cis isomer, which must always have one substituent in an axial position and one in an equatorial position, leading to higher steric strain and different physical properties.[3] The diequatorial arrangement in the trans isomer allows for efficient crystal packing, influencing its solid-state properties like melting point.
Caption: Conformational equilibrium heavily favors the stable diequatorial form.
Core Physical and Chemical Properties
The physical properties of a compound are critical for predicting its behavior in various applications, from reaction kinetics to formulation. The following table summarizes the key properties of trans-4-Ethylcyclohexanecarboxylic acid.
| Property | Value Range | Significance & Context | Source(s) |
| Melting Point | 48 - 54 °C | The defined melting range indicates a crystalline solid. Variations often depend on purity. The stable diequatorial conformation allows for orderly crystal lattice packing. | [1][2][7] |
| Boiling Point | ~252.5 °C (Predicted) | High boiling point is due to the carboxylic acid group, which forms strong intermolecular hydrogen bonds, and the relatively high molecular weight. | [1][2] |
| Acid Dissociation Constant (pKa) | ~4.92 (Predicted) | This value is typical for an aliphatic carboxylic acid and is crucial for understanding its ionization state at different pH levels, affecting its solubility and reactivity. | [1] |
| Solubility | Insoluble in water; Soluble in methanol, ethers. | The nonpolar cyclohexane and ethyl groups dominate the molecule's character, making it insoluble in water. It is soluble in organic solvents due to van der Waals interactions. | [1] |
| Density | ~0.999 g/cm³ (Predicted) | Reflects the packing efficiency of the molecules in their condensed state. | [1][2] |
| Flash Point | ~120 °C | Important for safety and handling protocols, indicating the temperature at which it can form an ignitable mixture with air. | [1][2] |
Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties must be determined using validated, reproducible methods. The following sections detail standard operating procedures for characterizing a compound like trans-4-Ethylcyclohexanecarboxylic acid.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly precise thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] For a crystalline solid, the melting process is an endothermic event, resulting in a distinct peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the peak's sharpness provides an indication of purity.[9]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried trans-4-Ethylcyclohexanecarboxylic acid into a Tzero aluminum DSC pan.[10]
-
Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC autosampler tray.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 100°C at a controlled rate of 5°C/min under a nitrogen purge (50 mL/min).[9] The controlled ramp ensures thermal equilibrium, and the inert atmosphere prevents oxidative degradation.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The melting point is determined as the onset temperature of the endothermic melting peak.[8]
Caption: Standard workflow for determining melting point via DSC.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid.[11] It involves monitoring the pH of a solution as a titrant of known concentration (e.g., NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (R-COOH) and its conjugate base (R-COO⁻) are equal. This point is identified as the inflection point on the titration curve.[1][12]
Protocol:
-
Apparatus Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0) to ensure accurate pH readings.[12]
-
Sample Preparation: Prepare a ~1 mM solution of trans-4-Ethylcyclohexanecarboxylic acid in a suitable solvent (e.g., a methanol/water mixture to ensure solubility). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[1]
-
Initial Acidification: Acidify the sample solution to ~pH 2.0 with 0.1 M HCl to ensure the analyte is fully protonated at the start of the titration.
-
Titration:
-
Immerse the calibrated pH electrode into the stirred sample solution.
-
Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point from the first derivative of the titration curve (max d(pH)/dV).
-
The pKa is the pH value at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).[11]
-
Perform the titration in triplicate to ensure reproducibility.[1]
-
Solubility Profile Determination
Causality: The solubility of an organic acid is governed by its polarity and its ability to ionize. This protocol uses a series of solvents of varying pH to classify the compound based on its functional groups.[13] As a carboxylic acid, TECA is expected to be insoluble in neutral water but soluble in a basic solution (like 5% NaOH) due to the formation of its water-soluble sodium salt (sodium trans-4-ethylcyclohexanecarboxylate).[14]
Protocol:
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. If the compound does not dissolve, it is classified as water-insoluble.[15]
-
Aqueous Base Solubility (NaOH): To a fresh sample (~25 mg), add 0.75 mL of 5% NaOH solution. Shake vigorously. A positive test (dissolution) indicates an acidic functional group, as the acid is deprotonated to form a soluble salt.[14]
-
Aqueous Bicarbonate Solubility (NaHCO₃): To a fresh sample (~25 mg), add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Carboxylic acids are typically strong enough acids to be deprotonated by the weak base bicarbonate, causing dissolution (often with effervescence from CO₂). This test distinguishes them from weaker acids like phenols.[14]
-
Aqueous Acid Solubility (HCl): To a fresh sample (~25 mg), add 0.75 mL of 5% HCl solution. Shake vigorously. As the compound contains no basic functional groups (like amines), it is expected to remain insoluble.[13]
-
Organic Solvent Solubility: Test solubility in an organic solvent like methanol by adding ~25 mg of the compound to 0.75 mL of the solvent and shaking.
Spectroscopic Characterization
Spectroscopic data provides a molecular "fingerprint" that is essential for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of trans-4-Ethylcyclohexanecarboxylic acid is dominated by the features of the carboxylic acid functional group.
-
O-H Stretch: A very broad, strong absorption band is expected between 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the solid state.[2][7]
-
C-H Stretch: Sharp peaks from the alkyl C-H bonds of the ethyl group and cyclohexane ring will appear between 2850-2950 cm⁻¹, often superimposed on the broad O-H band.[7]
-
C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl stretch is expected between 1690-1760 cm⁻¹. For a saturated, dimeric acid, this peak is typically centered around 1710 cm⁻¹.[2][16]
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching band should appear in the 1210-1320 cm⁻¹ region, and an O-H bending band is often visible near 910-950 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-COOH Proton (1H): A highly deshielded singlet is expected far downfield, typically between 10-13 ppm. This peak is often broad and its chemical shift is dependent on concentration and solvent. It will disappear upon shaking the sample with D₂O.[2][17]
-
Cyclohexane Protons (10H): The protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.0-2.5 ppm. The proton at C1 (alpha to the carboxyl group) will be the most deshielded of the ring protons.
-
Ethyl Group Protons (5H):
-
-CH₂- (2H): A quartet around 1.2-1.7 ppm.
-
-CH₃ (3H): A triplet around 0.8-1.0 ppm.
-
¹³C NMR:
-
-COOH Carbon: The carbonyl carbon is highly deshielded and will appear between 175-185 ppm for a saturated aliphatic acid.[2][18]
-
Cyclohexane & Ethyl Carbons: The eight sp³ hybridized carbons of the cyclohexane ring and the ethyl group will appear in the upfield region, typically between 10-50 ppm.[18] The carbon at C1 (bonded to the carboxyl group) will be the most deshielded among the ring carbons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will lead to fragmentation, providing key structural information.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 156) may be observed.
-
Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[19] Fragmentation of the cyclohexane ring and loss of the ethyl group (-CH₂CH₃, M-29) are also expected.[20] The most stable fragment (base peak) will depend on the specific fragmentation pathways.
Safety and Handling
Trans-4-Ethylcyclohexanecarboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn during handling. Store in a cool, dry place in a tightly sealed container.
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